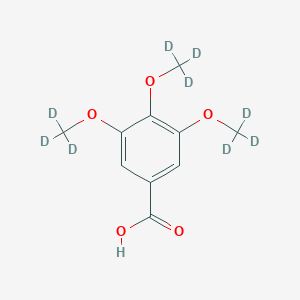

3,4,5-三甲氧基苯甲酸-d9

描述

3,4,5-Trimethoxybenzoic Acid-d9 is the labelled analogue of 3,4,5-Trimethoxybenzoic acid, which is a metabolite of Trimebutine . Trimebutine is an opioid receptor agonist and an antispasmodic . It is used as intermediates in medicine and organic synthesis . It is also widely used in making dyes and inks, photographic developers and used as astringents in medically .

Synthesis Analysis

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . The synthesis process involves methoxylation of gallic acid and dimethyl sulfate, and the fine product is obtained after neutralization, filtration, and washing .Molecular Structure Analysis

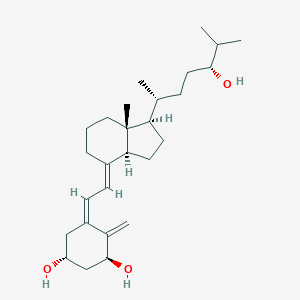

The molecular structure of 3,4,5-Trimethoxybenzoic Acid-d9 can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions of 3,4,5-Trimethoxybenzoic Acid-d9 involve a series of basic esters . The Smiles notation for this compound isO=C(O)C1=CC(OC([2H])([2H])[2H])=C(OC([2H])([2H])[2H])C(OC([2H])([2H])[2H])=C1 . Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzoic Acid-d9 is a white to beige fine crystalline powder . Its molecular weight is 221.25 g/mol . It has a topological polar surface area of 65 Ų .科学研究应用

Antihypertensive and Local Anesthetic Activity

3,4,5-Trimethoxybenzoic Acid derivatives have been synthesized and evaluated for their potential in treating hypertension and as local anesthetics. One compound, in particular, showed promising hypotensive activity when administered intravenously to normotensive dogs .

Synthesis of Reserpine Analogs

The compound has been used in the synthesis of analogs of reserpine, a well-known alkaloid with sedative and antipsychotic effects. These analogs aim to replicate or enhance the biological activities of reserpine .

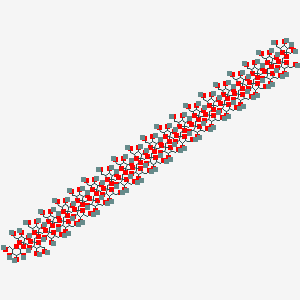

Lanthanide Complexes for Material Science

Lanthanide complexes involving 3,4,5-Trimethoxybenzoic Acid have been synthesized. These complexes are studied for their crystal structures and thermal decomposition kinetics, which are crucial for developing new materials in various industrial applications .

Pharmaceutical Intermediates

3,4,5-Trimethoxybenzoic Acid is used as an intermediate in the synthesis of various pharmaceuticals. It plays a significant role in the production of medicines by acting as a building block for more complex compounds .

Organic Synthesis

This compound serves as a key intermediate in organic synthesis processes. Its chemical structure allows for various modifications, making it a versatile reagent in the creation of diverse organic molecules .

Dye and Ink Manufacturing

Due to its chemical properties, 3,4,5-Trimethoxybenzoic Acid is utilized in the manufacturing of dyes and inks. Its derivatives can impart specific colors and properties to the products .

Photographic Developers

In the field of photography, this acid is used in the formulation of photographic developers. It contributes to the development process by affecting the reduction of silver ions to metallic silver .

Medical Astringents

Medically, 3,4,5-Trimethoxybenzoic Acid is used as an astringent. Astringents are substances that can shrink or constrict body tissues and are often used in medical lotions and creams .

作用机制

Target of Action

3,4,5-Trimethoxybenzoic Acid-d9 is a labeled metabolite of Trimebutine . Trimebutine is known to interact with calcium channels and nicotinic acetylcholine receptors . These targets play a crucial role in regulating various physiological processes, including muscle contraction and neurotransmission.

Mode of Action

The compound interacts with its targets, primarily calcium channels and nicotinic acetylcholine receptors, in a noncompetitive manner . This interaction leads to changes in the function of these targets, potentially altering the physiological processes they regulate.

Result of Action

Based on its parent compound, trimebutine, it may have potential antihypertensive and local anesthetic activity .

安全和危害

未来方向

属性

IUPAC Name |

3,4,5-tris(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSOFNCYXJUNBT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481383 | |

| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxybenzoic Acid-d9 | |

CAS RN |

84759-05-7 | |

| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

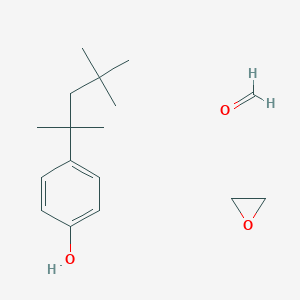

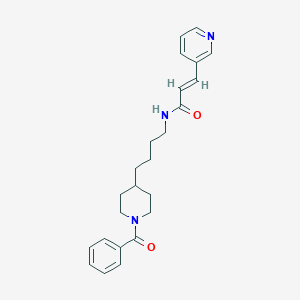

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

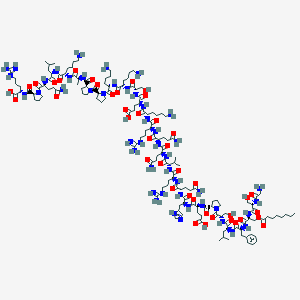

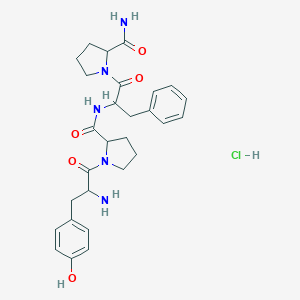

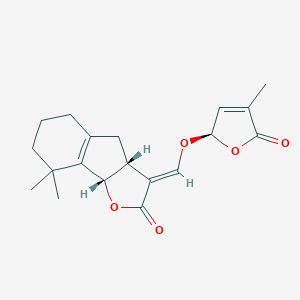

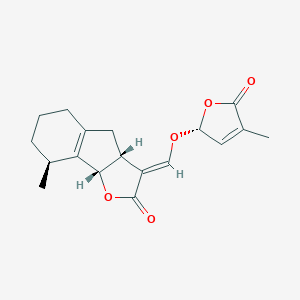

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)